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3-Amino-2-methoxypropanoic acid

Cat. No.: B15271494
M. Wt: 119.12 g/mol
InChI Key: NVUIQQXPQNPDCU-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Common Synonyms

The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming chemical compounds. For the target molecule of this article, the IUPAC name is 3-Amino-2-methoxypropanoic acid . This name explicitly indicates a three-carbon propanoic acid chain with an amino group attached to the third carbon and a methoxy (B1213986) group on the second.

A significant isomer of this compound is 2-Amino-3-methoxypropanoic acid . This molecule is more commonly known by its synonym, O-methylserine . The "O-methyl" designation signifies that the methyl group is attached to the oxygen atom of the serine side chain.

Stereochemical Aspects: Enantiomers and Diastereomers

Stereochemistry is a critical aspect of the identity and function of chiral molecules like amino-methoxypropanoic acids. The presence of stereocenters—carbon atoms bonded to four different groups—gives rise to various stereoisomers. For this compound, the carbon at the second position (C2), bonded to a hydrogen atom, a carboxyl group, a methoxy group, and the aminomethyl group, is a chiral center.

The (R)-stereoisomer of this compound refers to the specific three-dimensional arrangement of the groups around the C2 chiral center, as defined by the Cahn-Ingold-Prelog priority rules. The designation (R) comes from the Latin word rectus, meaning right.

Conversely, the (S)-stereoisomer has the opposite configuration at the C2 chiral center. The (S) designation is from the Latin word sinister, meaning left. The (R) and (S) enantiomers are non-superimposable mirror images of each other.

A racemic mixture contains equal amounts of the (R)- and (S)-enantiomers. Such mixtures are optically inactive because the optical rotations of the individual enantiomers cancel each other out. The synthesis of chiral compounds often results in racemic mixtures unless a stereoselective synthesis method is employed.

Structural Distinctions and Research Focus Between Isomeric Forms

The primary structural difference between this compound and its isomers lies in the relative positions of the amino and methoxy functional groups along the propanoic acid chain. This seemingly minor change has profound implications for the molecule's chemical properties, reactivity, and biological activity, which in turn dictates the focus of scientific research.

The isomer 2-Amino-3-methoxypropanoic acid , also known as O-methylserine, is an alpha-amino acid, meaning the amino group is attached to the carbon atom adjacent to the carboxyl group. This structure is analogous to the proteinogenic amino acid serine, with a methoxy group in place of the hydroxyl group. As a result, O-methylserine has been the subject of considerable research, particularly in the context of peptide synthesis and as a tool to study the roles of serine in biological systems.

The Fmoc (fluorenylmethyloxycarbonyl) protected form of O-methyl-L-serine is a valuable reagent in peptide synthesis. google.com The methoxy group can enhance the solubility and stability of peptides, making it a useful building block for creating novel peptide-based therapeutics. google.com Research has explored the use of O-methyl-DL-serine in studying its effects on the growth of organisms like E. coli. glpbio.com

The synthesis of 2-Amino-3-methoxypropanoic acid derivatives is also a topic of interest, for instance, in the preparation of intermediates for pharmaceuticals. google.com

In contrast, this compound is a beta-amino acid, with the amino group on the carbon atom two positions away from the carboxyl group. Beta-amino acids and their derivatives are known to form more stable secondary structures in peptides and are often more resistant to enzymatic degradation than their alpha-amino acid counterparts. However, specific research on this compound is not as prevalent in publicly available scientific literature.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H9NO3 B15271494 3-Amino-2-methoxypropanoic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H9NO3

Molecular Weight

119.12 g/mol

IUPAC Name

3-amino-2-methoxypropanoic acid

InChI

InChI=1S/C4H9NO3/c1-8-3(2-5)4(6)7/h3H,2,5H2,1H3,(H,6,7)

InChI Key

NVUIQQXPQNPDCU-UHFFFAOYSA-N

Canonical SMILES

COC(CN)C(=O)O

Origin of Product

United States

Nomenclature and Isomeric Considerations for Amino Methoxypropanoic Acids

Structural Distinctions and Research Focus Between Isomeric Forms

Beta-Amino-Alpha-Methoxy Propanoic Acid (e.g., 3-Amino-2-methoxypropanoic acid)

The compound this compound is a structurally specific amino acid derivative. Its nomenclature precisely defines the arrangement of its functional groups along the propanoic acid backbone. The designation "3-Amino" indicates that the amino group (-NH2) is attached to the third carbon atom of the propanoic acid chain, also known as the beta-carbon. The term "2-methoxy" signifies that a methoxy (B1213986) group (-OCH3) is substituted at the second carbon, or alpha-carbon, of the same chain.

This substitution pattern gives rise to the possibility of stereoisomerism. The presence of a chiral center at the alpha-carbon (C2), which is bonded to four different groups (a hydrogen atom, a methoxy group, a carboxyl group, and the aminomethyl group), means that this compound can exist as two enantiomers: (R)-3-Amino-2-methoxypropanoic acid and (S)-3-Amino-2-methoxypropanoic acid. These enantiomers are non-superimposable mirror images of each other and may exhibit different biological activities.

The hydrochloride salt of this compound, this compound hydrochloride, is also a recognized form. researchgate.net

Physicochemical Properties

The following table summarizes some of the key physicochemical properties identified for this compound and its hydrochloride salt. It is important to note that much of the available data is predicted through computational models rather than derived from experimental measurements.

PropertyValueSource
Molecular FormulaC4H9NO3 researchgate.net
Molecular Weight119.12 g/mol nih.gov
IUPAC NameThis compound researchgate.net
SMILESCOC(CN)C(=O)O researchgate.net
InChIInChI=1S/C4H9NO3/c1-8-3(2-5)4(6)7/h3H,2,5H2,1H3,(H,6,7) researchgate.net
InChIKeyNVUIQQXPQNPDCU-UHFFFAOYSA-N researchgate.net
Predicted XlogP-3.5 researchgate.net

Spectroscopic Data

Predicted collision cross-section (CCS) values provide information about the molecule's shape in the gas phase. The following table presents predicted CCS values for different adducts of this compound.

Adductm/zPredicted CCS (Ų)Source
[M+H]+120.06552123.0 researchgate.net
[M+Na]+142.04746129.5 researchgate.net
[M-H]-118.05096121.7 researchgate.net
[M+NH4]+137.09206144.1 researchgate.net
[M+K]+158.02140130.2 researchgate.net
[M+H-H2O]+102.05550118.4 researchgate.net
[M+HCOO]-164.05644145.3 researchgate.net
[M+CH3COO]-178.07209169.4 researchgate.net

Detailed Research Findings

Specific research dedicated to the synthesis and biological activity of this compound is not extensively available in the public domain. However, general synthetic strategies for related β-amino acids and their derivatives have been described. For instance, the synthesis of β-amino acids can be approached through methods like the conjugate addition of amines to Michael acceptors, Mannich-type reactions, and the homologation of α-amino acids. illinois.edu More recent advancements include palladium-catalyzed aminocarbonylation of alkenes and nickel-catalyzed carboxylation of aziridines, which offer more direct routes to β-amino acid derivatives. illinois.edu

A patent for the preparation of other amino acid derivatives describes a process starting from O-Methyl-D,L-Serine, which is first acetylated to form 2-acetamido-3-methoxypropionic acid. google.com While not a direct synthesis of the title compound, this illustrates a potential pathway involving a methoxy-containing amino acid precursor.

No specific research findings on the biological activity of this compound were identified in the performed searches.

Advanced Synthetic Methodologies for 3 Amino 2 Methoxypropanoic Acid and Its Derivatives

Asymmetric Synthesis Approaches

Asymmetric synthesis is a critical field in modern organic chemistry, enabling the preparation of enantiomerically pure compounds. For a molecule like 3-Amino-2-methoxypropanoic acid, which contains at least one stereocenter, controlling the stereochemistry during synthesis is paramount.

Chiral Auxiliaries in Enantioselective Synthesis

The use of chiral auxiliaries is a well-established strategy for asymmetric synthesis. This approach involves temporarily incorporating a chiral molecule (the auxiliary) into the synthetic substrate. This auxiliary then directs the stereochemical outcome of a subsequent reaction before being removed.

While no specific examples of the application of chiral auxiliaries for the synthesis of this compound have been reported, one could envision a strategy based on the widely used Evans' oxazolidinone auxiliaries. In a hypothetical scenario, an N-acylated Evans' auxiliary could undergo a stereoselective reaction, such as an azidation or amination, to introduce the C3-amino group. However, the introduction of the C2-methoxy group would present a significant challenge and would likely require a novel synthetic design.

Organocatalytic Strategies

Organocatalysis utilizes small organic molecules to catalyze chemical transformations. This field has seen exponential growth and offers powerful methods for asymmetric synthesis. Proline and its derivatives are among the most common organocatalysts, often employed in asymmetric aldol (B89426) and Mannich reactions.

A hypothetical organocatalytic route to this compound could involve an asymmetric Mannich reaction between an enolizable precursor bearing the methoxy (B1213986) group and an appropriate imine. The development of such a reaction would require careful selection of the catalyst and reaction conditions to achieve high diastereo- and enantioselectivity. To date, no such specific organocatalytic synthesis for this compound has been documented.

Transition Metal-Catalyzed Asymmetric Syntheses

Transition metal catalysis is a cornerstone of modern synthetic chemistry, offering a vast array of transformations for asymmetric synthesis. Catalysts based on metals like rhodium, ruthenium, palladium, and iridium are frequently used in asymmetric hydrogenations, C-H functionalizations, and allylic alkylations.

For the synthesis of this compound, an asymmetric hydrogenation of a dehydroamino acid precursor could be a plausible, yet undocumented, approach. This would require the synthesis of a substrate containing a double bond and the amino and methoxy functionalities. The choice of a suitable chiral phosphine (B1218219) ligand for the transition metal would be crucial for achieving high enantioselectivity.

Chemoenzymatic Synthesis

Chemoenzymatic synthesis combines the selectivity of enzymes with the practicality of chemical synthesis. Enzymes can operate under mild conditions and often exhibit exquisite regio-, diastereo-, and enantioselectivity, making them ideal for the synthesis of complex chiral molecules.

Enzyme-Mediated Transformations for Stereocontrol

Enzymes such as lipases, proteases, and transaminases are powerful tools for achieving stereocontrol in organic synthesis. For instance, a kinetic resolution of a racemic mixture of this compound or a suitable precursor could be envisioned using a lipase (B570770) to selectively acylate one enantiomer.

Alternatively, a transaminase could potentially be used for the asymmetric amination of a keto-acid precursor to introduce the C3-amino group with high stereoselectivity. The substrate specificity of known transaminases would be a key consideration, and it is likely that protein engineering would be required to develop an enzyme suitable for this specific transformation. No such enzymatic methods have been reported for this compound.

Combination of Chemical and Enzymatic Steps

Combining chemical and enzymatic steps can often provide the most efficient and elegant route to a target molecule. A hypothetical chemoenzymatic synthesis of this compound could involve a chemical synthesis to generate a racemic or prochiral precursor, followed by an enzymatic step to introduce the desired stereochemistry.

For example, a racemic ester of this compound could be synthesized chemically, followed by a highly enantioselective hydrolysis catalyzed by a lipase or protease to yield one enantiomer of the acid and the unreacted ester of the other enantiomer. This approach, while powerful in principle, has not been described in the literature for this specific compound.

Chiral Resolution Techniques

Chiral resolution remains a fundamental and widely practiced method for obtaining enantiomerically pure compounds. This approach involves the separation of a racemic mixture into its constituent enantiomers. For this compound, which possesses both acidic and basic functional groups, several chiral resolution strategies can be employed.

Diastereomeric Salt Formation and Crystallization

A classical and effective method for resolving racemic mixtures of compounds that can form salts is through the formation of diastereomeric salts. nih.govnih.gov This technique relies on the reaction of the racemic amino acid with a single enantiomer of a chiral resolving agent, typically a chiral acid or base. The resulting diastereomeric salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization. nih.gov

Once a diastereomeric salt is isolated in a pure form, the desired enantiomer of the amino acid can be recovered by a simple acid-base workup. The choice of the resolving agent is critical and is often determined empirically. Common chiral resolving agents for amino acids include chiral acids like tartaric acid, mandelic acid, and their derivatives.

For instance, in the resolution of racemic aminonaphthols, L-(+)-tartaric acid has been successfully used to form diastereomeric complexes that can be separated by crystallization. Similarly, halogenated mandelic acids have been resolved using the chiral pharmaceutical levetiracetam, where the different interactions between the enantiomers and the resolving agent lead to the selective crystallization of one diastereomer. nih.gov While a specific protocol for this compound is not detailed in readily available literature, the principles demonstrated with these related compounds are directly applicable.

Table 1: Examples of Chiral Resolving Agents for Amino Compounds

Racemic CompoundChiral Resolving AgentBasis of SeparationReference
AminonaphtholsL-(+)-Tartaric AcidFormation of diastereomeric complexes with different solubilities.
Halogenated Mandelic AcidsLevetiracetamFormation of enantiospecific co-crystals. nih.gov
Ibuprofen(S)-α-MethylbenzylamineFormation of diastereomeric salts.
Racemic AminesChiral Acids (e.g., Tartaric Acid)Formation of diastereomeric salts.

Chromatographic Chiral Separation Methods

Chromatographic techniques, particularly high-performance liquid chromatography (HPLC), offer a powerful alternative for the analytical and preparative separation of enantiomers. nih.govchiraltech.comchromatographytoday.com Chiral HPLC can be performed using either a chiral stationary phase (CSP) or a chiral mobile phase additive.

CSPs are columns packed with a chiral material that interacts differently with the two enantiomers of the analyte, leading to different retention times and thus separation. A variety of CSPs are commercially available, based on selectors such as polysaccharides, proteins, cyclodextrins, and macrocyclic antibiotics. sigmaaldrich.com For the separation of amino acids and their derivatives, zwitterionic and teicoplanin-based CSPs have shown excellent results. chiraltech.comchromatographytoday.com

For example, the enantiomers of β-methoxytyrosine, a compound structurally related to this compound, have been successfully separated using HPLC after derivatization with a chiral derivatizing agent like Nα-(2,4-dinitro-5-fluorophenyl)-l-alaninamide (FDAA or Marfey's reagent). nih.gov The derivatization converts the enantiomers into diastereomers, which can then be separated on a standard reversed-phase column. nih.gov

Direct enantioseparation of underivatized amino acids is also possible. For instance, zwitterionic chiral stationary phases like CHIRALPAK® ZWIX(+) and ZWIX(-) have been used for the direct HPLC resolution of a wide range of amino acids. chiraltech.com These columns operate based on a double ion-pairing mechanism with the amphoteric analytes. chiraltech.com

Table 2: Illustrative Chromatographic Conditions for Chiral Amino Acid Separation

AnalyteChiral Stationary Phase (CSP)Mobile PhaseDetectionReference
Derivatized β-MethoxytyrosineReversed-Phase C18Acetonitrile (B52724)/Water with 0.1% Formic AcidUV, ESI-MS nih.gov
Various Amino AcidsCHIRALPAK® ZWIX(+)Methanol (B129727)/Water with additivesMS chiraltech.com
Amino Acid EstersGlucose-based Crown EtherChloroformNMR nih.gov

Multi-Step Synthetic Sequences from Readily Available Precursors

The de novo synthesis of this compound often involves multi-step sequences starting from readily available and chiral starting materials. This approach allows for the introduction of the desired stereochemistry at specific steps in the synthesis.

Derivatives of Serine as Starting Materials

Serine, a naturally occurring amino acid, is an attractive and common starting material for the synthesis of more complex amino acid derivatives due to its inherent chirality and the presence of a hydroxyl group that can be readily functionalized. The synthesis of this compound can be envisioned to start from a protected serine derivative, such as N-Boc-L-serine methyl ester.

A general strategy involves the protection of the amino and carboxyl groups of serine, followed by methylation of the hydroxyl group. Subsequent modifications and deprotection steps would then yield the target molecule. For example, the synthesis of the structurally similar (2R,3R)-β-Methoxytyrosine has been achieved starting from a cinnamate (B1238496) ester, which can be conceptually linked back to phenylalanine, another amino acid. nih.gov This synthesis showcases a stereocontrolled approach that could be adapted for this compound.

Azide-Mediated Synthesis Pathways

The introduction of the amino group via an azide (B81097) intermediate is a common and effective strategy in amino acid synthesis. The azide group can be introduced through various methods, including the ring-opening of an epoxide or an aziridine (B145994) with an azide source, or through the displacement of a leaving group with sodium azide.

A relevant example is the synthesis of (2R,3R)-β-Methoxytyrosine, which has been accomplished through the diastereoselective ring-opening of a chiral aziridine intermediate with methanol. nih.gov The synthesis begins with the asymmetric aziridination of a cinnamate ester, followed by the nucleophilic attack of methanol on the aziridine ring, which sets the stereochemistry at the C2 and C3 positions. nih.gov The resulting nosyl-protected amino ester is then deprotected and re-protected to yield the desired product. nih.gov This aziridine-based methodology provides a powerful tool for the stereocontrolled synthesis of β-alkoxy amino acids.

Table 3: Key Steps in Aziridine-Mediated Synthesis of a β-Methoxy Amino Acid Derivative

StepReactionReagents and ConditionsOutcomeReference
1Asymmetric AziridinationCinnamate ester, Cu(OTf)₂, chiral bis(oxazoline) ligand, PhINNsChiral aziridine intermediate nih.gov
2Diastereoselective Ring OpeningMethanolβ-methoxy amino ester nih.gov
3Deprotection/Reprotection4-methoxy-thiophenol, K₂CO₃; Fmoc-OSuFmoc-protected β-methoxy amino acid nih.gov

Catalytic Hydrogenation for Amino Group Formation

Catalytic hydrogenation is a widely used and efficient method for the reduction of various functional groups, and it plays a crucial role in the synthesis of amino acids. tue.nl In the context of synthesizing this compound, catalytic hydrogenation can be employed to reduce an azide group to an amine.

The reduction of an azido (B1232118) group to an amine is typically achieved with high yield and chemoselectivity using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere. This method is generally mild and compatible with a wide range of other functional groups.

For instance, if a synthetic route involves the introduction of an azide group, as described in the azide-mediated pathways, the final step to unmask the amino group would likely be a catalytic hydrogenation. This clean and efficient reaction is a cornerstone of modern synthetic organic chemistry. Furthermore, catalytic hydrogenation of esters can be used to produce alcohols, and nickel-catalyzed asymmetric hydrogenation of acrylic acids is a method to produce chiral propionic acids, showcasing the versatility of hydrogenation in synthesizing the backbone of the target molecule. nih.govrsc.org

Methoxy Group Installation Strategies

In other contexts, for related derivatives, the installation of an alkoxy group can be achieved through methods such as esterification. For example, a dimethyl ester was synthesized by treating a di(propanoic)acid derivative with an excess of methanol in the presence of a catalytic amount of sulfuric acid nih.gov. While this specific example leads to a methyl ester rather than the ether linkage found in this compound, the principle of using an alcohol as a reagent for introducing the methyl group is a common theme in organic synthesis.

Reaction Mechanism Elucidation in Synthetic Pathways

Understanding the underlying reaction mechanisms is fundamental to developing and refining the synthesis of amino acids like this compound. Several classical and modern synthetic reactions are employed, each with a distinct mechanistic pathway.

Reductive Amination : A versatile method for synthesizing α-amino acids involves the reductive amination of an α-keto acid. pressbooks.pub The mechanism commences with the reaction of an α-keto acid with ammonia (B1221849), which forms an intermediate imine. pressbooks.pub This imine is subsequently reduced, for instance by sodium borohydride (B1222165) (NaBH₄), to yield the final α-amino acid. pressbooks.pub

Amidomalonate Synthesis : This represents a robust extension of the malonic ester synthesis for preparing α-amino acids. pressbooks.publibretexts.org The reaction begins with the deprotonation of a compound like diethyl acetamidomalonate using a base, which generates an enolate ion. pressbooks.pub This enolate then undergoes an SN2 alkylation with a suitable alkyl halide. pressbooks.pub The synthesis concludes with the hydrolysis of both the amide and the ester groups under acidic conditions, which is followed by a decarboxylation step to produce the desired α-amino acid. pressbooks.publibretexts.org

Gabriel Synthesis : The Gabriel synthesis offers another pathway to amine-containing compounds. This mechanism can be applied to create precursors for amino acid derivatives. google.com The process typically involves reacting a substrate with potassium phthalimide (B116566). google.com The resulting intermediate is then treated with hydrazine (B178648) in a solvent like ethanol (B145695) to cleave the phthalimide group and release the primary amine. google.com

Amination of α-Bromo Acids : One of the older methods for amino acid synthesis starts with the α-bromination of a carboxylic acid, a reaction known as the Hell-Volhard-Zelinskii reaction. pressbooks.publibretexts.org The resulting α-bromo acid then undergoes an SN2 substitution reaction with ammonia to yield the α-amino acid. pressbooks.pub The reduced nucleophilicity of the nitrogen atom in the final amino acid product makes this a more effective method than simple alkyl halide amination. libretexts.org

Process Optimization and Scalability Considerations for Research Synthesis

Key Optimization Parameters

ParameterOptimization StrategyExample/RationaleSource(s)
pH Control Adjusting and maintaining pH during reaction and workup.In a related synthesis, pH was maintained at 7 with hydrochloric acid during a reduction step. For extraction, adjusting pH to >10 but <12 increased the yield of isolation for 2-amino-N-benzyl-3-methoxypropion-amide. google.comorgsyn.org
Temperature Precise temperature control during the reaction.A reaction mixture was stirred at -35°C for one hour to ensure selectivity and stability of intermediates. orgsyn.org
Solvent Selection Choosing appropriate solvents for reaction and purification.Methanol and ethanol have been used as reaction solvents. Isobutyl acetate (B1210297) was identified as a preferable solvent for extraction. google.com
Purification Employing optimized purification techniques.Purification can be achieved via crystallization from solvent mixtures like benzene/ligroin. For industrial scale, multi-step chromatographic methods (e.g., Reversed Phase, Ion Exchange) are common. nih.govorgsyn.org

Scalability Considerations

For large-scale manufacturing, the entire process, including both upstream synthesis and downstream purification, must be considered for optimization. nih.gov The purification of amino acid derivatives and peptides at an industrial scale often relies on high-pressure and low-pressure chromatographic units that can handle large volumes. nih.gov The development of a scalable process may involve transitioning from batch reactors to more specialized equipment like semi-automatic solid-phase peptide synthesis (SPPS) reactors, which can range in capacity from milliliters to thousands of liters. nih.gov Mechanistic process modeling and in silico models can be used to design and optimize multi-step purification processes for production scale, leading to significant improvements in yield and a reduction in waste. nih.gov

Derivatization and Chemical Transformations of 3 Amino 2 Methoxypropanoic Acid

Functional Group Modifications

The presence of both an amino and a carboxylic acid group makes 3-Amino-2-methoxypropanoic acid a versatile building block for synthesis.

N-Acylation Reactions (e.g., Acetylation, Fmoc-protection)

Acetylation:

The primary amino group of amino acids can be readily acetylated. This is typically achieved using acetic anhydride (B1165640) in an acidic medium, such as acetic acid. google.com This reaction proceeds by nucleophilic attack of the amino group on the carbonyl carbon of the anhydride. The process can be optimized to be performed without an aqueous workup, yielding high-purity N-acetylated amino acids by concentrating the reaction mixture. google.com While specific studies on this compound are not prevalent, the general method for acetylating α-amino acids is well-established. google.comresearchgate.net These N-acetylated amino acid conjugates are significant in various biological processes and can be formed enzymatically or non-enzymatically. mdpi.com

Fmoc-protection:

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a crucial amine-protecting group in peptide synthesis due to its stability in acidic conditions and its lability to bases. total-synthesis.com The protection of the amino group of this compound can be accomplished using reagents like 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). tandfonline.com

The general procedure involves dissolving the amino acid in a basic aqueous solution (e.g., sodium bicarbonate) and adding the Fmoc reagent. The reaction mixture is typically stirred overnight, followed by an acidic workup to isolate the N-Fmoc-protected amino acid. tandfonline.com This method prevents the formation of undesired oligopeptides, which can be a problem with Fmoc-Cl under certain conditions. tandfonline.com The Fmoc group's strong UV absorbance is also advantageous for monitoring the progress of reactions in automated peptide synthesis.

Table 1: General Conditions for N-Acylation Reactions

Reaction Reagent(s) Solvent(s) Conditions Reference(s)
Acetylation Acetic anhydride Acetic acid 60-150°C google.com
Fmoc-protection Fmoc-OSu or Fmoc-Cl Water/Organic Solvent Mix (e.g., THF), NaHCO₃ Room Temperature total-synthesis.com

Esterification of the Carboxylic Acid Group

The carboxylic acid functionality of this compound can undergo esterification, a reaction that converts it into an ester. This is commonly achieved through Fischer esterification, where the amino acid is reacted with an alcohol in the presence of a strong acid catalyst like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). pearson.com

A process using chlorosulphonic acid in an alcohol solvent has also been described for the esterification of amino acids. google.com This method involves the in-situ generation of a hydrosulphate (ROSO₃H), which acts as the esterifying agent. google.com The reaction is typically performed by dissolving or suspending the amino acid in the desired alcohol (e.g., methanol (B129727), ethanol (B145695), propanol) and adding chlorosulphonic acid. google.com The temperature can range from 30°C to the reflux temperature of the alcohol. google.com The molar ratio of acid to alcohol is a critical variable that influences the reaction rate and yield. researchgate.netceon.rs

Amidation Reactions

Forming an amide bond by reacting the carboxylic acid group of this compound with an amine is a fundamental transformation. Direct amidation of unprotected amino acids presents a challenge due to the potential for self-reaction and the need for chemoselectivity. nih.gov

Modern methods have been developed to overcome these issues. One effective approach involves the use of Lewis acid catalysts, such as borate (B1201080) esters like B(OCH₂CF₃)₃. nih.govrsc.orgucl.ac.ukrsc.orgresearchgate.net This reagent facilitates the direct coupling of unprotected amino acids with a wide variety of primary and secondary amines in solvents like cyclopentyl methyl ether (CPME). rsc.orgresearchgate.net The process is often high-yielding and allows for simple product isolation, sometimes without the need for chromatography. rsc.orgresearchgate.net

Another method utilizes a combination of dichloro(methyl)(3,3,3-trifluoropropyl)silane (MTFPSCl₂) and imidazole. organic-chemistry.org In this system, the silane (B1218182) reagent serves a dual role: it activates the carboxylic acid group and simultaneously protects the α-amino group, enabling the amidation to proceed with minimal racemization. organic-chemistry.org

Table 2: Reagents for Direct Amidation of Unprotected Amino Acids

Reagent/Catalyst System Key Features Reference(s)
B(OCH₂CF₃)₃ (Borate Ester) Effective for a broad range of amines; simple workup. nih.govrsc.orgucl.ac.ukrsc.orgresearchgate.net
Dichloro(methyl)(3,3,3-trifluoropropyl)silane / Imidazole Activates carboxyl group and protects amino group simultaneously; low racemization. organic-chemistry.org
Carbodiimides (e.g., DCC, DIC) Classical coupling reagents; may require additives to prevent side reactions like racemization. hepatochem.com

Reactivity Profile and Mechanism Studies

Understanding the reactivity of this compound towards oxidation and reduction is key to predicting its stability and metabolic fate.

Oxidation Reactions

The oxidation of amino acids can occur through various mechanisms, often targeting the amino group or specific side chains. nih.govethernet.edu.et In many biological and chemical systems, the initial step of amino acid catabolism is the removal of the α-amino group through transamination or oxidative deamination, leading to the formation of an α-keto acid. ethernet.edu.et

The oxidation of the amino group can also be achieved using chemical oxidants. For instance, studies on the oxidation of other amino compounds, like aminopyridines, by peroxomonosulfuric acid (PMSA) show a mechanism involving the nucleophilic attack of the amino nitrogen on an electrophilic peroxo oxygen. oup.com Similarly, the oxidation of amino acids like alanine (B10760859) and leucine (B10760876) by dichloramine-T has been studied, revealing complex kinetics that depend on factors like pH. oup.com The presence of the electron-donating methoxy (B1213986) group near the amino group in this compound would likely influence the nucleophilicity of the nitrogen and thus the rate and mechanism of its oxidation.

Reduction Reactions

The carboxylic acid group of this compound can be reduced to a primary alcohol. This transformation requires powerful reducing agents. masterorganicchemistry.com

Lithium aluminum hydride (LiAlH₄) is a potent reagent capable of reducing carboxylic acids, esters, and amides. masterorganicchemistry.comharvard.edulibretexts.org It will effectively convert the carboxylic acid group of this compound into a primary alcohol, yielding 3-amino-2-methoxypropan-1-ol. The reaction is typically carried out in an anhydrous ether solvent, followed by a careful aqueous workup to quench the excess reagent and hydrolyze the intermediate aluminum salts. harvard.edu

Sodium borohydride (B1222165) (NaBH₄), a milder reducing agent, is generally not strong enough to reduce carboxylic acids or esters. libretexts.orgyoutube.com Its use is typically limited to the reduction of more reactive carbonyl compounds like aldehydes and ketones. youtube.comyoutube.com Therefore, for the reduction of the carboxylic acid in this compound, LiAlH₄ or similarly powerful reagents like borane (B79455) complexes (BH₃•L) would be necessary. harvard.edu

Nucleophilic and Electrophilic Substitution Reactions

The amino and carboxyl groups of this compound are the primary sites for nucleophilic and electrophilic substitution reactions. The lone pair of electrons on the nitrogen atom of the primary amine confers nucleophilic character, allowing it to react with a variety of electrophiles. Conversely, the carboxylic acid group can be converted into an electrophilic center, typically through activation, to react with nucleophiles.

Nucleophilic Reactions of the Amino Group: The primary amine is readily acylated or alkylated. A common transformation is its reaction with acylating agents to form amides. For analytical purposes, derivatization agents are often employed to introduce a chromophore or fluorophore, facilitating detection. usp.org These reactions are examples of nucleophilic attack by the amino group on the electrophilic derivatizing reagent.

Common derivatizing agents include:

Phenylisothiocyanate (PITC): Reacts with the amino group to form a phenylthiocarbamyl (PTC) derivative, which can be detected by UV absorbance. usp.org

o-Phthalaldehyde (OPA): In the presence of a thiol, OPA reacts with the primary amine to yield a highly fluorescent isoindole product. usp.org

(Dimethylamino)azobenzenesulfonyl chloride (DABS-Cl): This chromophoric reagent labels the amino acid to produce a DABS-amino acid, which is stable and detectable in the visible light spectrum. usp.org

1-Bromobutane: This agent can be used to derivatize multiple functional groups, including the amino and carboxyl groups, to improve the hydrophobicity and basicity of the amino acid for analysis by liquid chromatography/tandem mass spectrometry (LC-MS/MS). rsc.org

The following table summarizes common electrophilic reagents used in the derivatization of the amino group of amino acids like this compound.

Electrophilic ReagentResulting DerivativePurpose/Application
Phenylisothiocyanate (PITC)Phenylthiocarbamyl (PTC) derivativeHPLC analysis with UV detection
o-Phthalaldehyde (OPA)/ThiolFluorescent isoindole derivativeHPLC analysis with fluorometric detection
(Dimethylamino)azobenzenesulfonyl chloride (DABS-Cl)DABS-amino acid derivativeHPLC analysis with visible light detection
Acyl Halides / AnhydridesN-acyl derivative (Amide)Synthesis, protecting group chemistry

Electrophilic Reactions of the Carboxyl Group: The carboxylic acid can be converted into a more reactive electrophilic species, such as an ester or an acid chloride. Esterification is a common reaction, typically carried out under acidic conditions with an alcohol. This transformation is often used to protect the carboxyl group during other reactions or to modify the solubility of the molecule.

Formation of Cyclic Derivatives and Heterocycles

The bifunctional nature of this compound makes it a valuable precursor for the synthesis of various heterocyclic compounds, which are core structures in many pharmacologically active molecules. nih.gov The amino and carboxyl groups can participate in intramolecular or intermolecular reactions to form rings.

The synthesis of heterocyclic derivatives often involves reacting the amino acid with other reagents that contain multiple electrophilic or nucleophilic sites. For example, amino acids can be used as starting materials to construct pyrrole (B145914) rings, a common motif in natural products. researchgate.net One general approach involves the reaction of an amino acid derivative with a vicinal tricarbonyl species. This can lead to the formation of substituted 3-hydroxypyrrole-2-carboxylates through a combination of Michael addition and nucleophilic attack. researchgate.net

Furthermore, amino acids can be converted into a variety of nitrogen-containing heterocycles through multi-step synthetic sequences. nih.gov A general strategy might involve an initial decarboxylation-alkylation step, followed by a divergent step where the existing functional groups are used to build the new ring system. For instance, an elimination reaction could generate an unsaturated intermediate, which then undergoes cyclization to form a pyrrole derivative. nih.gov The development of pathways to new three- and four-membered azaheterocyclic amino acid derivatives is also a significant area of research. scite.ai

The following table outlines some heterocyclic systems that can be synthesized from amino acid precursors.

Heterocyclic SystemGeneral Synthetic ApproachKey Intermediates/Reactions
Pyrroles Reaction with vicinal tricarbonyl compoundsMichael addition, nucleophilic attack on a carbonyl
Lactams Intramolecular cyclization of an amino esterTandem reductive amination-cyclization
Indolizidines Intramolecular alkylation of a pyrrole derivativeFormation of a bicyclic ring system
Nitrogen Heterocycles Decarboxylation-alkylation followed by cyclizationRadical scission, reductive amination

These transformations highlight the utility of this compound as a versatile scaffold for generating molecular diversity, enabling the synthesis of complex molecules and potential drug candidates.

Applications As a Chiral Building Block in Advanced Organic Synthesis

Synthesis of Complex Organic Molecules

The unique structural features of 3-amino-2-methoxypropanoic acid make it an attractive starting material or intermediate in the synthesis of a variety of complex organic molecules, ranging from natural products to novel amino acid analogs.

This compound, often referred to as O-methyl serine in the literature, is a constituent of several complex natural products. Its incorporation into these structures highlights its significance in microbial secondary metabolism and provides a basis for its use in the total synthesis of these and related compounds.

One notable example is the chondramides, a class of myxobacterial metabolites that interfere with the actin cytoskeleton. The total synthesis of chondramide A confirmed the absolute configuration of its this compound unit as (2S, 3R). rsc.org Similarly, the biosynthetic gene cluster for the kutznerides, a group of potent antibacterial and cytotoxic cyclopeptides, is predicted to incorporate O-methyl-L-serine. pnas.orgpnas.org

Further examples of its presence in natural products include:

Himastatin: In the context of the total synthesis of the antibiotic himastatin, analogs were created where an L-leucine residue was replaced with an O-methyl serine residue, which had a minimal impact on its antibiotic activity. nih.gov

Petrichorin A: This unusual heterodimeric biaryl-cyclohexapeptide, discovered from Lentzea flaviverrucosa, contains an O-methyl-serine (OMe-ser) residue in its left ring structure. nih.govunr.edu.ar

The presence of this amino acid derivative in such diverse and biologically active natural products underscores its utility as a chiral building block for creating complex molecular architectures.

The development of peptidomimetics, compounds that mimic the structure and function of peptides, is a major focus in medicinal chemistry to overcome the limitations of natural peptides, such as poor stability and bioavailability. This compound is a valuable precursor for creating amino acid analogues and conformationally constrained peptidomimetics. nih.govresearchgate.net The methoxy (B1213986) group can enforce specific dihedral angles, thus reducing the conformational flexibility of the peptide backbone.

This strategy has been employed in the design of immunoproteasome inhibitors. In a study on noncovalent immunoproteasome β5i-selective dipeptides, replacing a p-F-phenylalanine residue with O-methyl-serine resulted in a compound that maintained high potency. nih.gov The ability to tune the physicochemical properties and selectivity of such inhibitors by incorporating residues like O-methyl-serine is a testament to its utility in drug design. nih.gov

Furthermore, the synthesis of α-substituted analogs of O-methyl-(S)-serine has been developed, yielding enantiomerically pure compounds that are ready-made, O-protected components for peptide synthesis. rsc.org These analogs can serve as building blocks for novel peptides and other pharmacologically active molecules. rsc.org

Role in Peptide Synthesis Methodologies

The synthesis of peptides and peptidomimetics relies on robust and efficient chemical methods. This compound, in its protected forms, is amenable to both solid-phase and solution-phase peptide synthesis techniques.

Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide chemistry, allowing for the automated and efficient assembly of peptide chains on a solid support. beilstein-journals.org The use of Nα-protected amino acids, such as those with tert-butyloxycarbonyl (Boc) or 9-fluorenylmethoxycarbonyl (Fmoc) groups, is central to this methodology. beilstein-journals.orgiris-biotech.de

This compound is commercially available in its Boc-protected form (Boc-L-Ser(Me)-OH), making it directly applicable in Boc-based SPPS protocols. peptide.com The Boc group provides temporary protection of the alpha-amino group, which is removed by treatment with an acid like trifluoroacetic acid (TFA) at each cycle of the synthesis. nih.govchempep.com Its application has been demonstrated in a hybrid solution-solid phase synthetic strategy towards the natural product himastatin, where derivatives were created on a resin support. nih.gov The availability of such protected building blocks facilitates the incorporation of this non-canonical amino acid into desired peptide sequences with high efficiency and purity.

While SPPS is dominant, solution-phase peptide synthesis remains a valuable technique, particularly for the large-scale production of shorter peptides and for syntheses where purification of intermediates is critical. In solution-phase synthesis, coupling reactions to form the peptide bond are carried out in a suitable solvent, and the resulting dipeptide or polypeptide is isolated and purified after each step.

The utility of this compound in this context has been demonstrated in the synthesis of dipeptide intermediates for macrocyclic peptide proteasome inhibitors. sci-hub.se For instance, a dipeptide intermediate was obtained through the coupling of Boc-O-methyl-serine in solution, followed by catalytic hydrogenation. sci-hub.se The choice of protecting groups, such as the N-trityl group, has been shown to be critical for preserving the enantiomeric purity of O-methyl serine derivatives during coupling reactions. acs.org

Intermediate in the Preparation of Specialty Chemicals

Beyond its role in peptide chemistry, this compound serves as a versatile chiral intermediate for the preparation of various specialty chemicals. Its functional groups can be selectively manipulated to generate a range of other valuable compounds.

An example of this is the synthesis of enantiomerically pure serine-derived thiazoles. acs.org In one study, O-methyl serine was successfully converted to the corresponding N-Boc-(O-methylseryl) thiazole (B1198619) with no significant loss of enantiomeric purity. acs.org Thiazole-containing compounds are an important class of heterocycles with diverse applications in pharmaceuticals and materials science.

The development of synthetic strategies to create α-substituted serine analogs from an O-methyl serine precursor further highlights its role as a versatile intermediate. rsc.org These methods allow for the introduction of various functional groups, such as benzyl, allyl, and propargyl, at the α-carbon. rsc.org The resulting α-substituted β-hydroxy-α-amino acids are valuable chiral synthons for the synthesis of complex molecules, including novel pharmaceuticals. rsc.org

Research Findings on this compound Applications

Application AreaSpecific ExampleKey FindingReference(s)
Natural Product Synthesis Total Synthesis of Chondramide AThe synthesis established the (2S, 3R) configuration of the this compound unit within the natural product. rsc.org
Natural Product Synthesis Biosynthesis of KutzneridesThe biosynthetic gene cluster is predicted to incorporate O-methyl-L-serine into the peptide backbone. pnas.orgpnas.org
Peptidomimetic Design Immunoproteasome InhibitorsReplacement of a key residue with O-methyl-serine in a dipeptide inhibitor maintained high potency. nih.gov
Peptide Synthesis Synthesis of Himastatin AnalogsO-methyl serine was successfully incorporated in place of L-leucine using a hybrid solid-phase and solution-phase strategy. nih.gov
Specialty Chemical Synthesis Serine-Derived ThiazolesEnantiomerically pure O-methyl serine was converted to the corresponding thiazole, a valuable heterocyclic building block. acs.org

Analytical and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms.

Proton (¹H) NMR spectroscopy confirms the presence and connectivity of hydrogen atoms within the 3-Amino-2-methoxypropanoic acid molecule. The spectrum is characterized by distinct signals corresponding to the protons in different chemical environments. The expected chemical shifts (δ) in a solvent like Deuterium Oxide (D₂O) are influenced by adjacent functional groups.

Methine Proton (H-2): The proton attached to the same carbon as the methoxy (B1213986) group (C-2) is expected to appear as a multiplet, likely a triplet, due to coupling with the adjacent methylene (B1212753) protons (H-3). Its chemical shift would be downfield due to the electron-withdrawing effect of the adjacent oxygen atom.

Methylene Protons (H-3): The two protons on the carbon bearing the amino group (C-3) are diastereotopic and will likely appear as distinct multiplets, coupling with the H-2 proton.

Methoxy Protons (-OCH₃): The three protons of the methoxy group are equivalent and will appear as a sharp singlet, typically in the range of 3.3-3.8 ppm.

Amine (-NH₂) and Hydroxyl (-OH) Protons: These protons are exchangeable and may appear as broad singlets or may not be observed if a deuterated solvent like D₂O is used, as they exchange with deuterium.

Table 1: Predicted ¹H NMR Data for this compound Predicted data based on analogous structures and standard chemical shift values.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity
H-2 (CH-O) ~3.8 - 4.0 Triplet (t)
H-3 (CH₂-N) ~3.1 - 3.4 Multiplet (m)

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the spectrum.

Carbonyl Carbon (C=O): The carboxylic acid carbon is the most deshielded and appears furthest downfield, typically above 170 ppm. docbrown.info

C-2 Carbon: The carbon atom bonded to the methoxy group is significantly deshielded by the oxygen and appears in the 70-80 ppm range.

C-3 Carbon: The carbon atom bonded to the amino group appears in the 40-50 ppm range.

Methoxy Carbon (-OCH₃): The carbon of the methoxy group is also deshielded by its attached oxygen and typically appears in the 50-60 ppm range.

Table 2: Predicted ¹³C NMR Data for this compound Predicted data based on analogous structures and standard chemical shift values.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-1 (C=O) ~172 - 176
C-2 (CH-O) ~75 - 80
C-3 (CH₂-N) ~42 - 48

To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals correlations between protons that are coupled to each other. For this compound, a COSY spectrum would show a clear cross-peak between the H-2 proton and the H-3 methylene protons, confirming their adjacent positions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment identifies which protons are directly attached to which carbon atoms. It would show correlations between the H-2 signal and the C-2 signal, the H-3 signals and the C-3 signal, and the methoxy proton signal with the methoxy carbon signal.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations. The IR spectrum of this compound would display characteristic absorption bands for its key functional groups.

O-H Stretch: A very broad and strong absorption band is expected in the range of 2500-3300 cm⁻¹, which is characteristic of the hydroxyl group of a carboxylic acid involved in hydrogen bonding. docbrown.info

N-H Stretch: A moderate absorption, often appearing as one or two sharp peaks superimposed on the broad O-H band, is expected between 3300-3500 cm⁻¹ for the primary amine group. docbrown.info

C-H Stretch: Absorptions due to the stretching of C-H bonds in the alkyl portion of the molecule typically occur just below 3000 cm⁻¹. docbrown.info

C=O Stretch: A strong, sharp absorption band between 1700-1725 cm⁻¹ is indicative of the carbonyl group in the carboxylic acid. docbrown.info

N-H Bend: Bending vibrations for the primary amine are expected in the 1580-1650 cm⁻¹ region. docbrown.info

C-O Stretch: The stretching vibration for the C-O bond of the methoxy group and the carboxylic acid will appear in the fingerprint region, typically between 1020-1250 cm⁻¹. docbrown.info

Table 3: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibration Type Expected Wavenumber (cm⁻¹) Intensity
Carboxylic Acid O-H Stretch 2500 - 3300 Strong, Broad
Primary Amine N-H Stretch 3300 - 3500 Moderate
Carboxylic Acid C=O Stretch 1700 - 1725 Strong, Sharp
Primary Amine N-H Bend 1580 - 1650 Moderate

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. The molecular formula of this compound is C₄H₉NO₃, giving it a monoisotopic molecular weight of approximately 119.058 g/mol .

In a typical mass spectrum, a molecular ion peak ([M]⁺) would be observed at m/z 119. The molecule would also undergo predictable fragmentation. Common fragmentation pathways for amino acids include the loss of small, stable molecules or radicals. rsc.orgdocbrown.info

Loss of a Carboxyl Group: A common fragmentation is the loss of the carboxylic acid group (•COOH, 45 Da), leading to a fragment ion at m/z 74.

Loss of a Methoxy Group: Cleavage of the methoxy radical (•OCH₃, 31 Da) could result in a fragment at m/z 88.

Cleavage Alpha to the Amine: Fragmentation can occur at the C2-C3 bond, leading to various charged species.

Table 4: Predicted Mass Spectrometry Fragments for this compound

m/z Value Proposed Fragment Formula of Fragment
119 Molecular Ion [M]⁺ [C₄H₉NO₃]⁺
102 Loss of NH₃ [M-NH₃]⁺ [C₄H₆O₃]⁺
74 Loss of •COOH [M-COOH]⁺ [C₃H₈NO]⁺

Chiral Purity Assessment Techniques

Since this compound contains a chiral center at the C-2 position, it exists as a pair of enantiomers. Assessing the chiral or enantiomeric purity is critical, especially in pharmaceutical and biological contexts.

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and effective method for this purpose. nih.govgoogle.com

Chiral HPLC: This technique involves passing a solution of the enantiomeric mixture through a column packed with a chiral material. The two enantiomers interact differently with the CSP, causing them to travel through the column at different rates and elute at different times. This allows for their separation and quantification. nih.gov The use of a suitable detector, such as a UV detector, allows for the determination of the relative amounts of each enantiomer, from which the enantiomeric excess (ee) can be calculated. google.com

Derivatization: In some cases, the enantiomers may be derivatized with a chiral reagent to form diastereomers. These diastereomers have different physical properties and can be separated using standard, non-chiral chromatography techniques like GC or HPLC. google.com

The determination of chiral purity is essential for understanding the compound's biological activity and ensuring the quality of synthetic products. nih.gov

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is a cornerstone technique for the direct enantioselective separation of amino acids, including this compound. This method obviates the need for derivatization, which can introduce additional analytical steps and potential sources of error. sigmaaldrich.com The separation relies on the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase.

Several classes of CSPs have proven effective for the resolution of underivatized amino acids. mst.edu Macrocyclic glycopeptide-based CSPs, such as those containing teicoplanin, are particularly well-suited for this purpose. mst.edumedchemexpress.com These selectors possess multiple stereogenic centers and functional groups (ionic, hydrogen bond donors/acceptors) that enable a high degree of chiral recognition for polar and ionic molecules like amino acids. sigmaaldrich.commedchemexpress.com Columns like the Astec CHIROBIOTIC T, which employs teicoplanin, can operate in various modes, including reversed-phase, polar ionic, and polar organic, offering significant flexibility in method development. mst.eduresearchgate.net

Another effective class of CSPs includes zwitterionic ion-exchangers, such as CHIRALPAK ZWIX(+). hplc.eu These phases can achieve enantioseparation through a combination of ion-exchange and hydrophilic interactions. Additionally, crown ether-based CSPs, like Crownpak CR-I(+), are especially useful for separating primary amino compounds and have been successfully applied to the enantioseparation of various amino acids. ankara.edu.trnih.gov

The choice of mobile phase is critical for achieving optimal separation. Typically, hydro-organic or polar-organic mobile phases are used. For instance, mixtures of methanol (B129727) and/or acetonitrile (B52724) with aqueous buffers or additives are common. Modifiers such as weak acids (e.g., acetic acid, formic acid, trifluoroacetic acid) and bases (e.g., triethylamine) are often incorporated to control the ionization state of both the analyte and the CSP, thereby influencing retention and selectivity. hplc.eu

The table below summarizes typical HPLC conditions used for the chiral separation of amino acids similar to this compound, illustrating the parameters involved.

ParameterCondition 1Condition 2
Chiral Stationary Phase Teicoplanin-based (e.g., Chirobiotic T)Zwitterionic (e.g., CHIRALPAK ZWIX(+))
Mobile Phase Methanol/Water (e.g., 80:20, v/v) + 0.1% Formic AcidMethanol/Acetonitrile (50:50, v/v) + 25 mM Triethylamine (TEA) and 50 mM Acetic Acid (AcOH)
Flow Rate 0.5 - 1.0 mL/min1.0 mL/min
Detection UV (e.g., 210 nm) or Mass Spectrometry (MS)UV (e.g., 220 nm) or Mass Spectrometry (MS)
Temperature Ambient (e.g., 25 °C)Ambient or controlled (e.g., 20 °C)
Elution Order Example L-enantiomer before D-enantiomerR-enantiomer before S-enantiomer hplc.eu
Elution order is dependent on the specific analyte and CSP interaction. The example shown is for 3-amino-2-methylpropanoic acid on CHIRALPAK ZWIX(+). hplc.eu

Gas-Liquid Chromatography (GLC) for Enantiomeric Excess Determination

Gas-Liquid Chromatography (GLC), particularly when coupled with a chiral stationary phase, is a highly sensitive and effective method for determining the enantiomeric excess (ee) of chiral compounds. However, due to the low volatility of amino acids like this compound, derivatization is a mandatory prerequisite for GLC analysis. nih.gov

The most common derivatization strategy involves a two-step process to convert the amino acid into a volatile ester derivative. osha.gov This typically includes:

Esterification: The carboxylic acid group is converted to an ester, for example, a methyl or ethyl ester, by reaction with an alcohol in the presence of an acid catalyst.

Acylation: The amino group is acylated, often using an acylating agent like trifluoroacetic anhydride (B1165640) (TFAA) or ethyl chloroformate, to form a stable N-trifluoroacetyl (N-TFA) or N-ethoxycarbonyl derivative, respectively. nih.govosha.gov

The resulting volatile diastereomers are then separated on a capillary column coated with a chiral stationary phase. Chirasil-L-Val, a polysiloxane-based polymer functionalized with L-valine-tert-butylamide, is a widely used and effective CSP for the enantioseparation of derivatized amino acids. nih.gov The separation occurs based on the differential interaction between the derivatized enantiomers and the chiral selector of the stationary phase.

Comprehensive two-dimensional gas chromatography (GC×GC) can offer significantly enhanced resolution and peak capacity, making it particularly suitable for analyzing complex mixtures or for achieving baseline separation of enantiomers that are difficult to resolve using conventional one-dimensional GC. nih.gov Detection is typically performed using a Flame Ionization Detector (FID) or a mass spectrometer (MS), which provides both quantification and structural confirmation.

The table below outlines a representative set of conditions for the GLC analysis of amino acid enantiomers following derivatization.

ParameterTypical Conditions
Derivatization Reagents 1. Esterification: HCl in Methanol 2. Acylation: Trifluoroacetic Anhydride (TFAA)
GLC System Comprehensive Two-Dimensional Gas Chromatography (GC×GC)
Primary Column (1D) Chiral Stationary Phase (e.g., Chirasil-L-Val)
Secondary Column (2D) Non-chiral, different polarity (e.g., BPX50 - polar) nih.gov
Carrier Gas Helium or Hydrogen
Temperature Program Initial hold at a low temperature (e.g., 50-60 °C), followed by a temperature ramp (e.g., 2-5 °C/min) to a final temperature (e.g., 180-200 °C)
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)

Optical Rotation Measurement

Optical rotation is a fundamental physical property of chiral substances that provides a rapid assessment of enantiomeric purity. Each enantiomer of a chiral compound rotates the plane of polarized light by an equal magnitude but in opposite directions. The specific rotation, [α], is a standardized measure of this property and is defined by the Biot equation:

[α]λT = α / (l × c)

Where:

[α] is the specific rotation.

T is the temperature in degrees Celsius.

λ is the wavelength of light used (commonly the D-line of a sodium lamp, 589 nm).

α is the observed rotation in degrees.

l is the path length of the polarimeter cell in decimeters (dm).

c is the concentration of the sample in grams per milliliter (g/mL) of solution.

A pure sample of one enantiomer will exhibit a characteristic specific rotation, while its mirror image will have a specific rotation of the same magnitude but opposite sign. A racemic mixture (a 50:50 mixture of both enantiomers) is optically inactive (α = 0) because the rotations of the individual enantiomers cancel each other out.

The measurement of optical rotation is a valuable tool for quality control in asymmetric synthesis, allowing for the calculation of enantiomeric excess (ee) of a sample if the specific rotation of the pure enantiomer is known. While a powerful technique, it is less sensitive than chromatographic methods for detecting small amounts of an enantiomeric impurity.

The table below provides an example of how specific rotation data is reported, using a related amino acid as an illustration due to the absence of published specific values for this compound.

CompoundSpecific Rotation [α]Concentration (c)SolventTemperature
(R)-3-Amino-2-phenylpropionic acid-8.5° ± 1.0°1 g / 100 mL (c=1)0.1 M Hydrochloric AcidD-line (589 nm)
Data for a structurally related compound is provided for illustrative purposes. sigmaaldrich.com

Computational and Theoretical Studies on 3 Amino 2 Methoxypropanoic Acid

Molecular Modeling and Conformational Analysis

Molecular modeling of 3-Amino-2-methoxypropanoic acid involves creating a three-dimensional representation of the molecule to predict its behavior. A key aspect of this is conformational analysis, which aims to identify the molecule's most stable three-dimensional shapes, or conformers. Due to the presence of three rotatable bonds, the molecule can adopt various conformations. nih.gov

The rotation around the C2-C3 bond, the C2-C(OOH) bond, and the C2-O(Me) bond dictates the spatial arrangement of the amino, carboxyl, and methoxy (B1213986) groups. The stability of these conformers is determined by a delicate balance of steric hindrance, intramolecular hydrogen bonding, and torsional strain. Computational methods, such as molecular mechanics or more advanced quantum chemical calculations, are used to calculate the potential energy of each conformation. The results are typically visualized on a potential energy surface, where energy minima correspond to stable conformers.

While specific conformational analysis studies for this compound are not extensively documented in the literature, the principles are well-established from studies of similar amino acids. researchgate.netcopernicus.org It is expected that the most stable conformers would feature arrangements that minimize steric clashes between the bulky functional groups and potentially allow for intramolecular hydrogen bonding, for instance, between the amino group and the carbonyl oxygen.

Table 1: Potential Rotatable Bonds and Key Dihedral Angles for Conformational Analysis of this compound

BondDihedral AngleDescription
C2-C3H₂N-C3-C2-COOHDefines the relative position of the amino and carboxyl groups.
C2-OH₃CO-C2-C3-NH₂Defines the orientation of the methoxy group relative to the backbone.
C-CO=C-C2-O-CH₃Defines the orientation of the carboxyl group.

This table illustrates the key dihedral angles that would be systematically varied in a computational conformational search to identify low-energy structures.

Quantum Chemical Calculations (e.g., DFT Studies)

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a more accurate description of molecular properties by solving approximations of the Schrödinger equation. mdpi.com DFT is widely used to study the structure, energetics, and electronic properties of molecules like this compound. nih.govresearchgate.net

DFT calculations can elucidate the electronic structure, offering insights into the molecule's reactivity and stability. Key properties derived from these calculations include:

Electron Density and Charge Distribution: These calculations reveal how electron density is distributed across the molecule. The electronegative oxygen and nitrogen atoms in the carboxyl, methoxy, and amino groups will draw electron density, resulting in partial negative charges, while adjacent carbon and hydrogen atoms will carry partial positive charges. This charge distribution is critical for understanding intermolecular interactions. ias.ac.in

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The HOMO energy indicates the ability to donate electrons, while the LUMO energy reflects the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. nih.gov

Molecular Electrostatic Potential (MEP): An MEP map visually represents the electrostatic potential on the molecule's surface. ias.ac.in For this compound, regions of negative potential (typically colored red or yellow) are expected around the oxygen and nitrogen atoms, indicating sites susceptible to electrophilic attack. Regions of positive potential (blue) would be found near the hydrogen atoms of the amino group and the carboxylic acid, highlighting sites for nucleophilic attack. ias.ac.in

Table 2: Predicted Electronic Properties from Conceptual DFT

PropertyDescriptionPredicted Significance for this compound
HOMO Energy Energy of the highest occupied molecular orbital; relates to electron-donating ability.The lone pairs on the amino nitrogen and methoxy oxygen would contribute significantly.
LUMO Energy Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.The π* orbital of the carbonyl group is expected to be the primary contributor.
HOMO-LUMO Gap Energy difference between HOMO and LUMO; indicates chemical stability and reactivity.A moderate gap is expected, typical for a multifunctional organic molecule.
Dipole Moment Measure of the overall polarity of the molecule.A significant dipole moment is anticipated due to the polar -NH₂, -COOH, and -OCH₃ groups.

This table is based on general principles of electronic structure theory as applied to the functional groups present in the molecule. nih.gov

DFT calculations are also a powerful tool for predicting spectroscopic data, which can aid in the interpretation of experimental results.

Vibrational Frequencies: Theoretical calculations can predict the infrared (IR) and Raman spectra by computing the vibrational frequencies and their corresponding intensities. mdpi.com For this compound, characteristic frequencies would be predicted for the N-H stretching of the amino group, C=O stretching of the carboxyl group, C-O stretching of the methoxy group, and various C-H bending and stretching modes. Comparing calculated spectra with experimental ones can confirm the molecular structure and identify specific conformers. ias.ac.in

NMR Chemical Shifts: Predicting ¹H and ¹³C NMR chemical shifts is another key application. nih.gov By calculating the magnetic shielding tensors for each nucleus in a given molecular geometry, theoretical chemical shifts can be obtained. docbrown.info These predictions are invaluable for assigning peaks in experimental NMR spectra, especially for complex molecules where signals may overlap. The predicted shifts are sensitive to the molecule's conformation, making them useful for validating structures obtained from conformational analysis. nih.gov

Reaction Mechanism Predictions and Transition State Analysis

While experimental studies on the reactivity of this compound are limited, DFT can be employed to predict its behavior in chemical reactions. This involves mapping the entire reaction pathway, from reactants to products, through a high-energy transition state.

By locating the transition state structure and calculating its energy, the activation energy for a given reaction can be determined. This allows for the prediction of reaction rates and the elucidation of detailed mechanisms. For example, theoretical studies could predict the mechanism of peptide bond formation involving the amino group of this compound reacting with the carboxyl group of another amino acid. chegg.com Such calculations would identify the key bond-forming and bond-breaking steps and the geometry of the intermediate species.

Intermolecular Interactions and Hydrogen Bonding Networks

The functional groups of this compound—the amino group (-NH₂), the carboxyl group (-COOH), and the methoxy group (-OCH₃)—are all capable of participating in hydrogen bonds.

The amino group can act as a hydrogen bond donor.

The carboxyl group contains both a donor (the -OH part) and an acceptor (the C=O part).

The ether oxygen of the methoxy group can act as a hydrogen bond acceptor.

These capabilities allow the molecule to form extensive hydrogen bonding networks with itself (in the solid state or in concentrated solutions) or with solvent molecules like water. Computational methods can be used to model these interactions, calculating their geometries and energies. researchgate.net Natural Bond Orbital (NBO) analysis is a specific technique used to quantify the strength of these interactions by examining the delocalization of electron density between the donor and acceptor orbitals. ias.ac.in

In the solid state, these interactions dictate the crystal packing. In a biological context, the ability to form specific hydrogen bonds is fundamental to how a molecule might interact with a protein receptor or enzyme active site. nih.govproteinstructures.com Studies on similar molecules show that both conventional hydrogen bonds (like O-H···O and N-H···O) and weaker interactions play a role in stabilizing molecular assemblies. researchgate.net

Biological Relevance in Academic Research Non Clinical Focus

Occurrence and Metabolism as a Serine Derivative

3-Amino-2-methoxypropanoic acid, also known by the synonym O-methyl-serine, is structurally a derivative of the proteinogenic amino acid serine. medchemexpress.comhmdb.casigmaaldrich.com As such, its metabolic context is intrinsically linked to the synthesis and utilization of serine. While specific details on the natural occurrence and metabolism of this compound are not extensively documented in academic literature, the metabolic pathways of its parent compound, serine, are well-established.

Serine is a central figure in cellular metabolism. In many organisms, including plants, it is synthesized via several routes, most notably the phosphorylated pathway. doaj.org Serine metabolism is crucial not only for providing a building block for protein synthesis but also for its role in one-carbon metabolism. frontiersin.org It serves as a primary source of one-carbon units for the synthesis of a wide range of essential biomolecules, including purines and other amino acids.

The biosynthesis of serine provides the direct precursor for this compound. The conversion from serine would involve a methylation reaction on the hydroxyl group. This metabolic relationship is significant, as serine is a precursor to other key metabolites, including:

Cysteine: In plants, serine is acetylated to form O-acetylserine (OAS), which then reacts with sulfide (B99878) to produce cysteine. frontiersin.org

Methionine: The metabolism of serine is closely tied to that of methionine. The methyl group required for the terminal step of methionine synthesis is derived from the folate cycle, a part of one-carbon metabolism to which serine is a major contributor. nih.gov The key methyl donor in many such biological reactions is S-adenosylmethionine (AdoMet). frontiersin.org

Given this context, the formation of this compound would represent a specific diversion of the serine pool, where serine is modified by methylation rather than being used for protein synthesis or conversion to cysteine or glycine.

Role as a Non-Proteinogenic Amino Acid in Biochemical Systems (excluding human clinical trials)

This compound is classified as a non-proteinogenic amino acid (NPAA). NPAAs are amino acids that are not among the 20 standard amino acids genetically coded for incorporation into proteins during ribosomal translation. nih.gov There are hundreds of known NPAAs that play diverse and vital roles in the biochemistry of plants, fungi, bacteria, and marine organisms. nih.govmdpi.com

The general functions of NPAAs in various organisms include:

Metabolic Intermediates: Some NPAAs, like homoserine and ornithine, are key intermediates in the primary metabolic pathways for synthesizing proteinogenic amino acids. nih.gov

Nitrogen Storage and Transport: In plants, NPAAs can serve as a way to store and transport nitrogen. mdpi.com

Defense Mechanisms: Many organisms produce NPAAs as toxins or antimetabolites to defend against predators or competing organisms. nih.gov

Signaling Molecules: Certain NPAAs can act as signaling molecules within or between cells.

Building Blocks for Bioactive Peptides: A vast number of bioactive peptides, particularly in microbes, are synthesized non-ribosomally and incorporate NPAAs. These modifications can grant the resulting peptides unique structural properties and resistance to enzymatic degradation. nih.gov

The (S)-isomer of the related compound 2-Amino-3-methoxypropanoic acid is explicitly described as a non-proteinogenic amino acid. chem960.com By extension, this compound falls into this category. While its specific biological role in natural systems is not widely characterized, its structure as a modified amino acid makes it a candidate for involvement in pathways similar to those of other NPAAs, potentially as a metabolic intermediate or as a component of larger, non-ribosomally synthesized natural products. Its biochemical significance is primarily recognized in a research context as a synthetic building block.

Investigation as a Precursor for Biologically Active Molecules in Research (excluding human therapeutic outcomes)

In academic and pharmaceutical research, this compound is valued as a specialized chemical building block for the synthesis of more complex molecules. The introduction of non-proteinogenic amino acids into peptide chains is a common strategy used by medicinal chemists to develop novel peptide-based therapeutics with enhanced properties. nih.gov

The (S)-enantiomer of 2-Amino-3-methoxypropanoic acid is noted as a valuable chiral building block in organic synthesis and pharmaceutical research. chem960.com Its utility stems from several key features:

Stereospecific Design: Its defined stereochemistry allows for precise incorporation into peptide analogs, which is critical for achieving selective interaction with biological targets like enzymes or receptors. chem960.com

Modified Properties: The methoxy (B1213986) group (-OCH3) replaces the hydroxyl group (-OH) of serine. This change alters the molecule's polarity, hydrogen bonding capacity, and steric profile. When incorporated into a peptide, this can lead to improved stability against degradation by proteases and enhanced binding affinity. nih.govchem960.com

Intermediate for Fine Chemicals: It serves as a precursor for the synthesis of other specialized chemical compounds. chem960.com

The investigation of this compound as a precursor is therefore focused on its use in creating novel molecules, particularly peptide analogs. By strategically replacing a standard amino acid like serine with this NPAA, researchers can modulate the pharmacological properties of a peptide to create more potent or stable research compounds.

Enzymatic Pathways and Biotransformations Involving Amino-methoxypropanoic Acids

While specific enzymes that exclusively synthesize or degrade this compound are not well-documented, a logical biosynthetic pathway can be inferred based on known enzymatic reactions involving its parent compound, serine, and common biotransformations.

The synthesis would likely occur in two main stages:

Synthesis of the Serine Backbone: The initial step is the biosynthesis of L-serine. The most common route is the phosphorylated pathway , which involves three enzymatic steps starting from the glycolysis intermediate 3-phosphoglycerate.

Methylation of the Serine Hydroxyl Group: The conversion of serine to this compound (O-methyl-serine) would require the enzymatic transfer of a methyl group to its side-chain hydroxyl group. This reaction is typically catalyzed by a class of enzymes known as methyltransferases . In સેવાthe vast majority of biological methylation reactions, the methyl donor is S-adenosylmethionine (AdoMet) . frontiersin.orgnih.gov

Therefore, a hypothetical enzymatic pathway would involve a specific O-methyltransferase that recognizes L-serine as a substrate and, using AdoMet as the methyl source, catalyzes the formation of O-methyl-serine. The existence of such an enzyme in an organism would enable the production of this non-proteinogenic amino acid from primary metabolic pools. For instance, research into the biosynthesis of the NPAA BMAA suggests that it may be formed by the methylation of a precursor amino acid, highlighting the role of methyltransferases in creating novel NPAAs. mdpi.com

Emerging Research Directions and Challenges

Development of Novel Stereoselective Synthetic Methods

The controlled synthesis of specific stereoisomers of 3-Amino-2-methoxypropanoic acid is paramount for its application in fields like medicinal chemistry, where biological activity is often dictated by the three-dimensional arrangement of atoms. The development of stereoselective synthetic methods is a significant area of research, aiming to produce enantiomerically pure forms of this and other β-amino acids.

Several catalytic asymmetric approaches have been developed for the synthesis of β-amino acids, which can be broadly categorized into transition metal catalysis, organocatalysis, and biocatalysis. rsc.org These methods often involve key reactions such as:

Asymmetric Hydrogenation: The hydrogenation of N-acyl-β-(amino)acrylates using chiral catalysts, such as those based on ruthenium (Ru) and rhodium (Rh) with chiral phosphine (B1218219) ligands, is a well-established method for producing β-amino acids with high enantioselectivity. rsc.org

Conjugate Addition: This atom-economic approach involves the addition of either carbon or nitrogen nucleophiles to α,β-unsaturated carbonyl compounds. rsc.orgnih.gov Catalytic asymmetric conjugate additions have seen significant progress, utilizing various chiral catalysts to control the stereochemical outcome. rsc.org

Mannich Reaction: The catalytic asymmetric Mannich reaction has emerged as a powerful tool for the synthesis of β-amino carbonyl compounds, which are direct precursors to β-amino acids. rsc.org

Recent advancements have focused on developing more direct and efficient methods. For instance, a one-pot, catalytic approach to enantiopure β2-amino acids has been reported, utilizing a confined imidodiphosphorimidate (IDPi) catalyst. acs.org Additionally, nickel-catalyzed carboxylation of aziridines presents an alternative route to β-amino acids, although direct asymmetric synthesis and access to β2-substituted derivatives remain challenges. illinois.edu

Table 1: Comparison of Stereoselective Synthetic Methods for β-Amino Acids

MethodKey FeaturesAdvantagesChallenges
Asymmetric Hydrogenation Utilizes chiral metal catalysts (e.g., Ru, Rh) with specific ligands. rsc.orgHigh enantioselectivity often achievable. rsc.orgMay require specific precursor synthesis.
Conjugate Addition Involves the addition of nucleophiles to α,β-unsaturated systems. rsc.orgnih.govAtom-economic and versatile. rsc.orgControlling regioselectivity and stereoselectivity can be complex. nih.gov
Mannich Reaction Forms β-amino carbonyl compounds as precursors. rsc.orgPowerful method for C-C and C-N bond formation. rsc.orgCan require pre-functionalized starting materials. illinois.edu
Biocatalysis Employs enzymes to catalyze stereoselective transformations. High specificity and mild reaction conditions.Substrate scope can be limited. nih.gov

Exploration of New Derivatization Chemistries

The functional groups of this compound, namely the amino and carboxylic acid moieties, provide ripe opportunities for chemical modification. Derivatization can be employed to alter the compound's physical and chemical properties, enhance its biological activity, or facilitate its incorporation into larger molecules like peptides.

Key derivatization reactions include:

N-acylation: The amino group can be acylated using various acylating agents, such as acid chlorides or anhydrides, to form amides. google.com This modification is crucial for peptide synthesis, where the amino group must be protected to prevent unwanted side reactions. crsubscription.com Enzymatic N-acylation using lipases has also been explored for enantioselective derivatization. researchgate.net N-acylated amino acids themselves have applications as surfactants and in cosmetic formulations. nih.gov

Esterification: The carboxylic acid group can be converted to an ester through reaction with an alcohol in the presence of an acid catalyst. ceon.rs Esterification can improve the compound's solubility in organic solvents and can also serve as a protecting group strategy in multi-step syntheses. mdpi.com The rate and yield of esterification can be influenced by factors such as the structure of the alcohol, the molar ratio of reactants, and the reaction temperature. researchgate.net

The exploration of new derivatization chemistries is ongoing, with the aim of creating novel analogs of this compound with tailored properties for specific applications.

High-Throughput Synthesis and Screening for Building Block Libraries

The demand for novel drug candidates and functional materials has driven the development of high-throughput synthesis and screening technologies. americanpharmaceuticalreview.com Incorporating unique building blocks like this compound into combinatorial libraries can significantly expand the chemical space available for discovery. efficient-robotics.com

High-Throughput Synthesis:

Automated parallel peptide synthesizers are capable of producing hundreds or even thousands of peptides simultaneously. xtalks.com These technologies are essential for creating large and diverse peptide libraries that can be screened for biological activity. sb-peptide.com The "one-bead one-compound" (OBOC) method is a well-established technique for generating extensive libraries of chemical compounds on solid support. nih.gov

Screening of Building Block Libraries:

Once synthesized, these libraries are subjected to high-throughput screening to identify "hits" with desired properties. xtalks.com This process is critical in various fields, including:

Drug Discovery: Screening peptide libraries is a key strategy for identifying new therapeutic agents. americanpharmaceuticalreview.com

Epitope Mapping: Libraries of overlapping peptides are used to identify the specific regions of a protein (epitopes) that are recognized by antibodies or T-cells. americanpharmaceuticalreview.comsb-peptide.com

Materials Science: Screening can identify peptides with specific self-assembling properties for the development of novel nanomaterials. nih.gov

The inclusion of non-natural amino acids like this compound in these libraries is crucial for developing peptides with enhanced stability, novel secondary structures, and improved biological activity. efficient-robotics.comacs.org

Advanced Analytical Method Development for Complex Matrices

Accurate and sensitive quantification of this compound and its derivatives in complex biological matrices, such as plasma, urine, and tissue samples, is essential for pharmacokinetic studies and for understanding its metabolic fate. researchgate.netnih.gov Liquid chromatography-mass spectrometry (LC-MS) has become the method of choice for this type of analysis due to its high sensitivity, selectivity, and speed. thermofisher.comchumontreal.qc.ca

Challenges in analyzing amino acids in biological samples include:

Matrix Effects: The presence of other components in the biological matrix can interfere with the ionization of the target analyte, leading to either suppression or enhancement of the signal. nih.gov

Poor Chromatographic Retention: The polar nature of amino acids can lead to poor retention on traditional reversed-phase chromatography columns. restek.com

Separation of Isobaric Compounds: Compounds with the same mass-to-charge ratio (isobars) cannot be distinguished by mass spectrometry alone and require effective chromatographic separation for accurate quantification. restek.com

To address these challenges, various strategies are employed:

Sample Preparation: Techniques such as protein precipitation, solid-phase extraction, and liquid-liquid extraction are used to remove interfering substances from the sample. restek.commdpi.com

Derivatization: Chemical derivatization can be used to improve the chromatographic properties and detection sensitivity of amino acids. nih.gov However, direct analysis without derivatization is often preferred to reduce sample preparation time and potential variability. thermofisher.comrestek.com

Advanced Chromatographic Techniques: The use of specialized columns, such as those employing hydrophilic interaction liquid chromatography (HILIC) or mixed-mode chromatography, can enhance the retention and separation of polar analytes. thermofisher.comrestek.com

The development of rapid and robust LC-MS/MS methods is crucial for the high-throughput analysis of amino acids in clinical and research settings. restek.com

Table 2: Key Considerations in the LC-MS Analysis of Amino Acids

ParameterImportanceCommon Approaches
Sample Preparation Removal of interfering matrix components. restek.comProtein precipitation, solid-phase extraction. restek.com
Chromatography Separation of analytes from each other and from matrix components. restek.comReversed-phase, HILIC, mixed-mode chromatography. thermofisher.comrestek.com
Derivatization Can improve chromatographic retention and sensitivity. nih.govPre-column or post-column derivatization; direct analysis is often preferred. thermofisher.comrestek.com
Mass Spectrometry Sensitive and selective detection and quantification. chumontreal.qc.caTandem mass spectrometry (MS/MS) for increased specificity. chumontreal.qc.ca

Integration of Computational Design in Synthetic Planning

Computational chemistry and molecular modeling are increasingly being integrated into the process of designing and synthesizing new molecules. These in silico approaches can accelerate the discovery process by predicting the properties of virtual compounds and guiding synthetic efforts towards the most promising candidates.

Applications of computational design in the context of this compound include:

De Novo Design: Genetic algorithms and other computational methods can be used to design synthetic proteins and peptides with specific binding affinities for target molecules. researchgate.net

Library Design: Computational tools can aid in the design of combinatorial libraries, ensuring diversity and focusing on chemical space with a higher probability of containing active compounds. escholarship.org

Predicting Reaction Outcomes: Molecular modeling can be used to study reaction mechanisms and predict the stereochemical outcome of synthetic reactions, aiding in the development of new stereoselective methods. mdpi.com

Foldamer Design: Computational methods are crucial for designing peptides containing β-amino acids that adopt specific, predictable secondary structures (foldamers). nih.gov

By combining computational design with experimental synthesis and screening, researchers can more efficiently explore the potential of this compound and its derivatives in various applications.

Q & A

Q. What are the optimal synthetic routes for 3-amino-2-methoxypropanoic acid, and how do reaction conditions influence yield?

Methodological Answer:

  • Synthesis Strategies : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, using 2-methoxypropanoic acid as a precursor, introduce an amino group via amidation followed by reduction (e.g., sodium borohydride or catalytic hydrogenation) .
  • Critical Parameters : Temperature (40–60°C for amidation), solvent polarity (DMSO or DMF for polar intermediates), and pH control (neutral to mildly acidic for stable intermediates) are key to minimizing side reactions like over-oxidation or hydrolysis .
  • Yield Optimization : Monitor reaction progress with TLC (silica gel, ethyl acetate/hexane) and adjust stoichiometry of reducing agents (e.g., NaBH4:substrate ratio 2:1) to suppress by-products like 3-hydroxy derivatives .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

  • Analytical Techniques :
    • NMR : Use 1H^1H-NMR (D2O or DMSO-d6) to confirm methoxy (-OCH3, δ 3.3–3.5 ppm) and amino (-NH2, δ 1.8–2.2 ppm) groups. 13C^{13}C-NMR can verify the carboxylic acid carbon (δ 170–175 ppm) .
    • HPLC : Employ reverse-phase C18 columns (mobile phase: 0.1% TFA in water/acetonitrile) with UV detection (210 nm) to assess purity (>95%) and detect degradation products .
  • Mass Spectrometry : ESI-MS in positive ion mode to confirm molecular ion [M+H]+ at m/z 148.1 (C4H9NO3) .

Q. What are the stability considerations for this compound under storage and experimental conditions?

Methodological Answer:

  • Storage : Store at –20°C in airtight, amber vials to prevent photodegradation. Lyophilized forms are stable for >6 months, while solutions in water (pH 5–7) should be used within 48 hours to avoid hydrolysis .
  • In-Lab Stability : Avoid prolonged exposure to strong oxidizers (e.g., KMnO4) or bases (e.g., NaOH) to prevent decarboxylation or demethylation. Use inert atmospheres (N2/Ar) for sensitive reactions .

Advanced Research Questions

Q. How does stereochemistry at the α-carbon influence the biological activity of this compound derivatives?

Methodological Answer:

  • Chiral Resolution : Use chiral HPLC (Chiralpak AD-H column) or enzymatic resolution (e.g., lipase-mediated kinetic separation) to isolate (R)- and (S)-enantiomers .
  • Activity Correlation : Compare IC50 values in enzyme inhibition assays (e.g., aminotransferases). For example, (S)-enantiomers may show 10-fold higher affinity due to steric compatibility with active sites .
  • Computational Modeling : Perform docking studies (AutoDock Vina) to analyze enantiomer binding modes in target proteins like G-protein-coupled receptors .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

Methodological Answer:

  • Data Validation : Replicate assays under standardized conditions (e.g., fixed pH 7.4, 37°C) to control variables like solvent effects (DMSO vs. saline) .
  • Metabolite Profiling : Use LC-MS/MS to identify active metabolites (e.g., hydroxylated or deaminated forms) that may contribute to discrepancies between in vitro and in vivo results .
  • Cross-Study Comparison : Apply meta-analysis tools (e.g., RevMan) to aggregate data from PubChem and DSSTox, filtering outliers via Grubbs’ test (α=0.05) .

Q. How can researchers design derivatives of this compound to enhance bioavailability?

Methodological Answer:

  • Structural Modifications :
    • Introduce lipophilic groups (e.g., benzyl or cyclohexyl) at the β-position to improve membrane permeability (LogP optimization via ChemDraw predictions) .
    • Prodrug strategies: Esterify the carboxylic acid (e.g., ethyl ester) to enhance oral absorption, followed by enzymatic cleavage in vivo .
  • In Silico Screening : Use QSAR models (e.g., SwissADME) to predict ADMET properties and prioritize candidates with optimal solubility (LogS > –4) and low hepatotoxicity .

Q. What advanced analytical methods are suitable for detecting trace impurities in this compound?

Methodological Answer:

  • GC-MS : Derivatize samples with BSTFA to detect volatile impurities (e.g., residual solvents like dichloromethane) with detection limits <10 ppm .
  • ICP-OES : Quantify heavy metal contaminants (e.g., Pd from catalytic reactions) at sub-ppm levels using argon plasma emission .
  • 2D-NMR : Employ 1H^1H-13C^{13}C HSQC to identify low-abundance isomers or dimerization by-products .

Data Contradiction Analysis

Q. How to address conflicting reports on the oxidative stability of this compound?

Methodological Answer:

  • Controlled Replication : Repeat oxidation assays (e.g., H2O2, 24 h) under varying oxygen tensions (normoxia vs. hypoxia) to identify conditions promoting degradation .
  • Radical Scavenger Tests : Add antioxidants (e.g., ascorbic acid, 1 mM) to determine if free radicals mediate discrepancies in stability .
  • XRD Analysis : Compare crystal structures of oxidized vs. native forms to identify susceptibility loci (e.g., α-carbon oxidation) .

Safety and Handling

Q. What safety protocols are critical for handling this compound in aqueous solutions?

Methodological Answer:

  • PPE Requirements : Use nitrile gloves, goggles, and lab coats to prevent skin/eye contact (pH-dependent irritation reported) .
  • Spill Management : Neutralize acidic spills with sodium bicarbonate, followed by adsorption via vermiculite .
  • Waste Disposal : Incinerate at >800°C with scrubbing for NOx emissions due to amino group combustion .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.